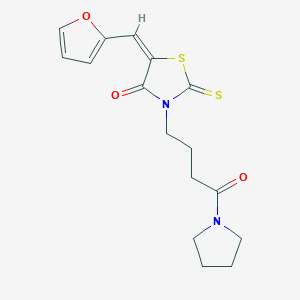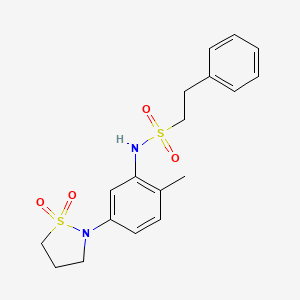
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives has been explored in various studies, with a focus on their potential as enzyme inhibitors. One such study describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are synthesized to act as inhibitors of kynurenine 3-hydroxylase . The structure-activity relationship (SAR) and biochemical characterization of these compounds are detailed, highlighting their high affinity for the target enzyme. The synthesis involves the creation of compounds with varying substituents, which are then tested for their inhibitory potency, as indicated by their IC50 values. For instance, compound 16 with a 3-nitrophenyl group and compound 20 with a 2-fluoro-5-(trifluoromethyl)phenyl group show high-affinity inhibition with IC50 values of 37 nM and 19 nM, respectively .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their function as enzyme inhibitors. The study on N-(4-phenylthiazol-2-yl)benzenesulfonamides provides insights into the molecular features that contribute to their high affinity for kynurenine 3-hydroxylase . The presence of specific substituents on the phenyl ring of the thiazole moiety plays a significant role in the binding affinity to the enzyme. The molecular interactions between these compounds and the enzyme active site are likely driven by the electronic properties of the substituents, as well as the overall three-dimensional conformation of the molecules .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is exemplified by the generation of N-acyliminium ions from N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones . These ions are produced under the influence of titanium tetrachloride at low temperatures and can undergo reactions with allyltrimethylsilane. The degree of stereoselectivity in these reactions varies, and the study provides an example of how the chiral auxiliary, (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, can influence the stereochemical outcome of the resulting homoallylamines . This demonstrates the chemical versatility of sulfonamide derivatives and their potential for creating compounds with specific stereochemical configurations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The high-affinity inhibitors of kynurenine 3-hydroxylase, such as compounds 16 and 20, exhibit properties that allow them to cross the blood-brain barrier and affect the kynurenine pathway in the brain . The study reports that these compounds, when administered orally, can block the enzyme in rat and gerbil brains, with effective doses (ED50) in the low micromolar range. Additionally, compound 16 was shown to significantly increase kynurenic acid concentration in the extracellular hippocampal fluid of rats, indicating its ability to modulate neurochemical pathways in vivo . These properties are essential for the potential therapeutic application of such compounds in neurological disorders.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-8-9-17(20-11-5-12-26(20,23)24)14-18(15)19-25(21,22)13-10-16-6-3-2-4-7-16/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVCXQFDODBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

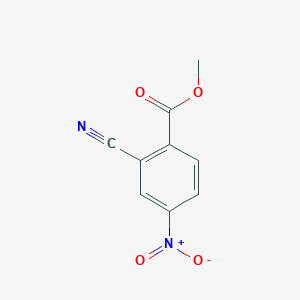
![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)


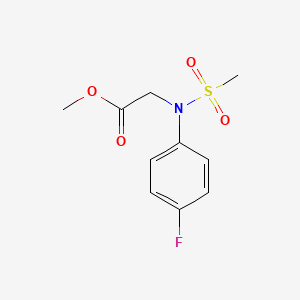

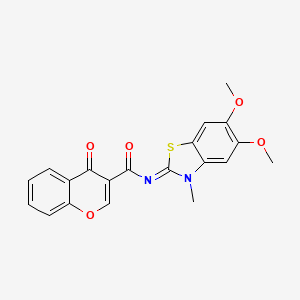

![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
